molecular formula C15H14ClNO3S B224745 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline

Cat. No. B224745
M. Wt: 323.8 g/mol
InChI Key: MIPTWGGXZFGTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline is a chemical compound that belongs to the family of sulfonamide derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline is not fully understood. However, it has been proposed that it may act as an inhibitor of protein kinase C and tyrosine kinase, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
Studies have shown that 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline and its derivatives possess various biochemical and physiological effects. They have been shown to inhibit the growth of tumor cells, reduce inflammation, and exhibit antibacterial activity. They have also been investigated for their potential to modulate the immune system and to act as antioxidants.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline in lab experiments is its potential to exhibit a wide range of biological activities. Its derivatives have been shown to possess antitumor, anti-inflammatory, and antibacterial activities, making it a promising compound for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders its full potential.

Future Directions

There are many future directions for the study of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline. Some potential areas of research include its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Its derivatives could also be investigated for their potential to modulate the immune system and to act as antioxidants. Furthermore, the mechanism of action of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline could be further elucidated to fully understand its potential as a drug candidate.

Synthesis Methods

The synthesis of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with indoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white solid and can be purified by recrystallization.

Scientific Research Applications

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline has been extensively studied for its potential applications in various fields of scientific research. Its derivatives have been shown to possess antitumor, anti-inflammatory, and antibacterial activities. It has also been investigated as a potential inhibitor of protein kinase C and tyrosine kinase.

properties

Product Name

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.8 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C15H14ClNO3S/c1-20-15-10-12(6-7-13(15)16)21(18,19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3

InChI Key

MIPTWGGXZFGTNH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Cl

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Cl

Origin of Product

United States

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